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These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology

for the elucidation of p63 function, with a focus on its roles in development, disease, and key

signaling pathways. The protocols outlined below offer a framework for designing and

executing experiments to knockout or modulate p63 expression and for analyzing the resultant

cellular phenotypes.

Introduction to p63 and CRISPR-Cas9
The tumor protein p63, a member of the p53 family, is a master regulator of epithelial

development and differentiation.[1][2] It exists in multiple isoforms, primarily the TAp63

isoforms, which contain a transactivation domain, and the ΔNp63 isoforms, which lack this

domain and can act as transcriptional repressors or activators depending on the cellular

context.[2] Dysregulation of p63 is implicated in various developmental syndromes and

cancers, particularly squamous cell carcinomas.[1]

CRISPR-Cas9 has emerged as a powerful tool for functional genomics, allowing for precise

and efficient gene editing. This technology can be harnessed to create knockout models of p63

to study the functional consequences of its loss, or to specifically target and modulate the

expression of its different isoforms.
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The following tables summarize representative quantitative data from studies investigating the

effects of p63 modulation.

Table 1: Differentially Expressed Genes (DEGs) Following p63 Isoform Knockdown. This table

illustrates the significant impact of p63, particularly the ΔNp63 isoform, on the global gene

expression profile in keratinocytes.

Isoform
Knockdown

Number of
Upregulated Genes
(≥2-fold change)

Number of
Downregulated
Genes (≥2-fold
change)

Total DEGs (p ≤
0.05)

ΔNp63 105 113 218

TAp63 18 21 39

Data is representative of findings in published studies.

Table 2: Selected p63 Target Gene Expression Changes Upon TAp63 Genome Editing in

Squamous Cell Carcinoma. This table highlights the impact of TAp63 editing on genes involved

in key cellular processes.[3]

Gene Biological Process
Fold Change (log2) in
TAp63 Edited Cells

KRT5
Extracellular Matrix

Organization
-1.5

ITGB4 Hemidesmosome Assembly -1.2

COL17A1 Hemidesmosome Assembly -1.8

VIM
Epithelial-Mesenchymal

Transition
+2.5
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Protocol 1: Designing and Cloning Guide RNAs (gRNAs)
for TP63 Knockout
This protocol describes the design of gRNAs to target the human TP63 gene for knockout

using the CRISPR-Cas9 system.

1. gRNA Design: a. Utilize online gRNA design tools such as GenScript's gRNA design tool or

CHOPCHOP.[4][5] b. Input the coding sequence of human TP63. For isoform-specific targeting,

input the sequence of exons unique to either TAp63 (Exon 1) or ΔNp63 (Exon 3'). c. Select

gRNAs with high on-target scores and low off-target predictions. d. Validated gRNA Sequences

for Human TP63 (from the laboratory of Feng Zhang):[6]

ACGGCTCATTTGTCGCTCCG
TGCACGGATGCAGCTCGAGG
GCTCAATGCAAGTCAGTTTA
GACGGAACAGCTTTGATTTA

2. Oligo Annealing and Cloning: a. Synthesize complementary oligonucleotides for the chosen

gRNA sequence with appropriate overhangs for cloning into a lentiCRISPRv2 vector. b.

Phosphorylate and anneal the oligos. c. Digest the lentiCRISPRv2 vector with BsmBI. d. Ligate

the annealed oligos into the digested vector. e. Transform the ligation product into competent

E. coli and select for positive clones. f. Verify the sequence of the gRNA insert by Sanger

sequencing.

Protocol 2: Lentiviral Production and Transduction for
p63 Knockout
This protocol outlines the generation of lentiviral particles and their use to deliver the CRISPR-

Cas9 machinery into target cells.

1. Lentivirus Production: a. In a 10 cm dish, co-transfect HEK293T cells with the sequence-

verified lentiCRISPRv2-p63-gRNA plasmid, and the packaging plasmids psPAX2 and pMD2.G

using a suitable transfection reagent. b. Collect the virus-containing supernatant at 48 and 72

hours post-transfection. c. Pool the supernatant, centrifuge to remove cell debris, and filter

through a 0.45 µm filter. d. Concentrate the viral particles using a lentivirus concentration

reagent or ultracentrifugation.
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2. Cell Transduction: a. Plate target cells (e.g., HaCaT keratinocytes, FaDu squamous cell

carcinoma cells) at an appropriate density. b. The following day, infect the cells with the

concentrated lentivirus at various multiplicities of infection (MOI) in the presence of polybrene

(8 µg/mL). c. 48 hours post-infection, select for transduced cells using puromycin at a

predetermined concentration.

Protocol 3: Validation of p63 Knockout
This protocol details methods to confirm the successful knockout of the TP63 gene.

1. Western Blot Analysis: a. Lyse the puromycin-selected cells and a control cell population. b.

Quantify protein concentration using a BCA assay. c. Separate protein lysates by SDS-PAGE

and transfer to a PVDF membrane. d. Probe the membrane with a primary antibody against

p63 (e.g., 4A4 clone) and a loading control (e.g., β-actin or GAPDH). e. Incubate with a

secondary antibody and visualize the protein bands. A significant reduction or absence of the

p63 band in the knockout cells confirms successful knockout at the protein level.

2. Mismatch Cleavage Assay (e.g., T7 Endonuclease I Assay): a. Isolate genomic DNA from

the knockout and control cell populations. b. PCR amplify the region of the TP63 gene targeted

by the gRNA. c. Denature and re-anneal the PCR products to allow for the formation of

heteroduplexes. d. Treat the annealed PCR products with T7 Endonuclease I, which cleaves at

mismatched DNA. e. Analyze the digested products on an agarose gel. The presence of

cleaved DNA fragments in the knockout sample indicates the presence of insertions or

deletions (indels).

3. Sanger Sequencing of PCR Amplicons: a. PCR amplify the target region from genomic DNA

of the knockout cell population. b. Clone the PCR product into a TA vector. c. Transform into E.

coli and isolate plasmid DNA from multiple individual colonies. d. Sequence the insert of each

plasmid to identify the specific indels generated by CRISPR-Cas9.

Protocol 4: Phenotypic Analysis of p63 Knockout Cells
This protocol provides examples of assays to investigate the functional consequences of p63

loss.

1. Cell Proliferation Assay: a. Seed an equal number of knockout and control cells in multiple

wells of a 96-well plate. b. At various time points (e.g., 24, 48, 72, 96 hours), quantify cell
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number using a reagent such as CellTiter-Glo® or by direct cell counting. c. Plot the growth

curves for both cell populations to assess differences in proliferation rates.

2. Colony Formation Assay: a. Seed a low density of knockout and control cells (e.g., 500 cells)

in 6-well plates. b. Culture the cells for 10-14 days, allowing colonies to form. c. Fix the colonies

with methanol and stain with crystal violet. d. Count the number of colonies and measure their

size to determine the effect of p63 knockout on clonogenic survival and growth.

3. Apoptosis Assay: a. Stain knockout and control cells with Annexin V and Propidium Iodide

(PI). b. Analyze the stained cells by flow cytometry. c. Quantify the percentage of early

apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V and PI

positive) cells.

4. RNA Sequencing (RNA-Seq): a. Isolate total RNA from knockout and control cell

populations. b. Perform library preparation and high-throughput sequencing. c. Analyze the

sequencing data to identify differentially expressed genes and altered signaling pathways

resulting from p63 knockout.

Visualizations: Signaling Pathways and
Experimental Workflow
Below are diagrams generated using Graphviz to visualize key p63-related signaling pathways

and the experimental workflow.
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Caption: p63 interaction with Wnt, Notch, and Hedgehog signaling pathways.
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Caption: Experimental workflow for CRISPR-Cas9 mediated knockout of p63.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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